molecular formula C31H29N5O5S B4153381 N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide

Cat. No.: B4153381
M. Wt: 583.7 g/mol
InChI Key: QVOATQJHJUYSLW-UHFFFAOYSA-N
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Description

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a furylmethyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Furylmethyl Group: This step involves the alkylation of the triazole ring with a furylmethyl halide.

    Formation of the Benzamide Moiety: This can be accomplished through an amide coupling reaction between the triazole derivative and a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanone derivatives, dihydrotriazoles, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-methoxybenzamide
  • N-{2-[(2-furylmethyl)thio]ethyl}-2-[(3-methoxyphenyl)thio]acetamide
  • N-(2-furylmethyl)-3-{[2-(4-methoxyphenyl)acetyl]amino}benzamide

Uniqueness

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide is unique due to the presence of the triazole ring, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O5S/c1-21-16-26(27(39-2)17-25(21)33-30(38)22-10-5-3-6-11-22)32-29(37)20-42-31-35-34-28(19-41-23-12-7-4-8-13-23)36(31)18-24-14-9-15-40-24/h3-17H,18-20H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOATQJHJUYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[2-[[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5-methoxy-2-methylphenyl]benzamide

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